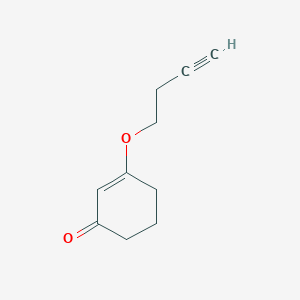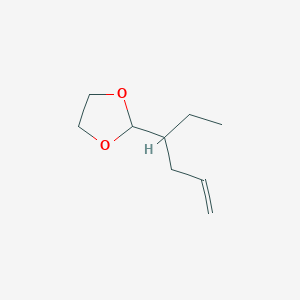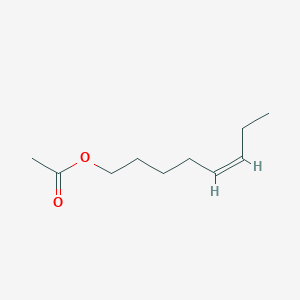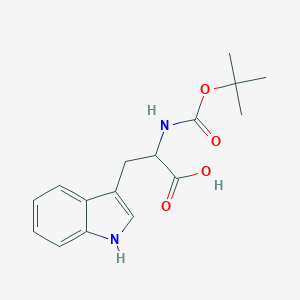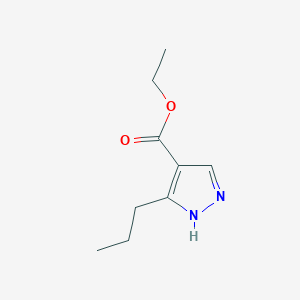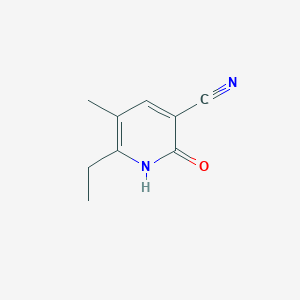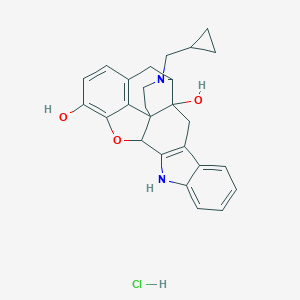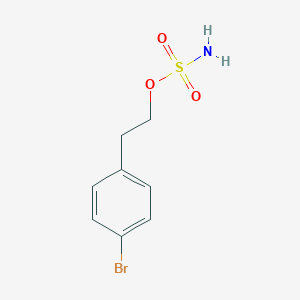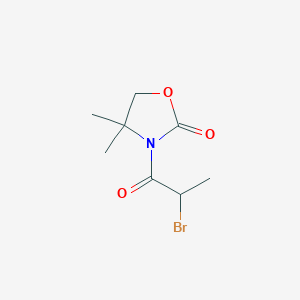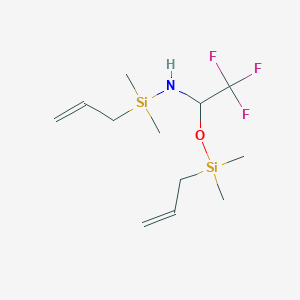
Bastfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bastfa, also known as Bastard Fumitory, is a plant that belongs to the Fumariaceae family. It has been used for centuries in traditional medicine to treat a variety of ailments, including liver disorders, skin diseases, and respiratory problems. In recent years, scientific research has focused on the potential therapeutic applications of Bastfa, particularly in the areas of cancer and inflammation.
Mécanisme D'action
The exact mechanism of action of Bastfa is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. It may also have antioxidant properties that help to protect cells from damage.
Biochemical and Physiological Effects:
Bastfa extracts have been shown to have a number of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. They may also have hepatoprotective effects, protecting the liver from damage caused by toxins and other harmful substances.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bastfa in lab experiments is that it is relatively easy to obtain and synthesize. It also has a long history of use in traditional medicine, suggesting that it is relatively safe for human consumption. However, there are also some limitations to using Bastfa in lab experiments, including the fact that its mechanism of action is not fully understood and that there is limited information available on its potential side effects.
Orientations Futures
There are many potential future directions for research on Bastfa, including further exploration of its anti-tumor properties and its potential use in the treatment of other diseases such as liver disorders and skin diseases. Researchers may also explore the use of Bastfa in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to determine the optimal dosage and administration of Bastfa for different applications.
Méthodes De Synthèse
Bastfa can be synthesized through a variety of methods, including extraction from the plant itself or chemical synthesis in a laboratory setting. The most common method of extraction involves grinding the plant into a powder and then extracting the active compounds using solvents such as ethanol or methanol.
Applications De Recherche Scientifique
Bastfa has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications in a variety of areas. One area of particular interest is cancer, with studies showing that Bastfa extracts may have anti-tumor properties and could be useful in the development of new cancer treatments.
Propriétés
Numéro CAS |
113996-89-7 |
|---|---|
Nom du produit |
Bastfa |
Formule moléculaire |
C12H24F3NOSi2 |
Poids moléculaire |
311.49 g/mol |
Nom IUPAC |
N-[dimethyl(prop-2-enyl)silyl]-1-[dimethyl(prop-2-enyl)silyl]oxy-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C12H24F3NOSi2/c1-7-9-18(3,4)16-11(12(13,14)15)17-19(5,6)10-8-2/h7-8,11,16H,1-2,9-10H2,3-6H3 |
Clé InChI |
WBURGODOJKZCPC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC=C)NC(C(F)(F)F)O[Si](C)(C)CC=C |
SMILES canonique |
C[Si](C)(CC=C)NC(C(F)(F)F)O[Si](C)(C)CC=C |
Synonymes |
BASTFA N,O-bis(allyldimethylsilyl)-2,2,2-trifluoroacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



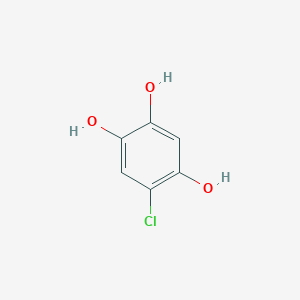
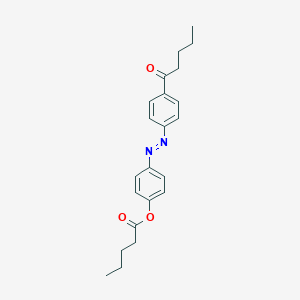
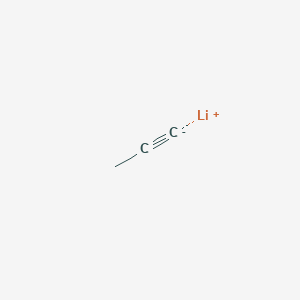
![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)
![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)
